molecular formula C21H24O6 B171184 Fargesone A CAS No. 116424-69-2

Fargesone A

Número de catálogo: B171184
Número CAS: 116424-69-2
Peso molecular: 372.4 g/mol
Clave InChI: COELSLLVNMRXHB-KYIFXELVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fargesone A is a potent and selective FXR agonist . It shows anti-inflammatory activity . It is derived from plants in the Magnoliaceae family, specifically Yulania biondii (Pamp.) D. L. Fu .


Synthesis Analysis

The natural product this compound was identified as a potent and selective FXR agonist through a high-throughput chemical screen and follow-up biological validations . The limited supply of this compound from natural product isolation has impeded its biological exploration and potential drug development .


Molecular Structure Analysis

The molecular formula of this compound is C21H24O6 . Its molecular weight is 372.41 . The structure of this compound includes phenylpropanoids and lignans .


Chemical Reactions Analysis

This compound (10 μM; 24 h) alleviates hepatocyte disorders in an FXR-dependent manner in human liver WRL68 cells . The agonistic activity of this compound is through direct interaction with FXR .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C21H24O6 . Its molecular weight is 372.41 . The physical and chemical properties of this compound are specific and have been obtained from testing performed as part of quality control .

Aplicaciones Científicas De Investigación

FXR Agonist for Liver Diseases

Fargesone A (FA) has been identified as a potent and selective agonist of the Farnesoid X receptor (FXR), crucial in maintaining metabolic homeostasis during liver disease development. Biomimetic synthesis of FA has enabled further exploration of its in vivo efficacy, demonstrating potential in alleviating hepatocyte lipid accumulation and cell death in an FXR-dependent manner. FA's treatment of bile duct ligation-induced liver disorder in mice showed amelioration of pathological features, suggesting its promise as a therapy for liver diseases (Guo et al., 2022).

Anti-Inflammatory Effects

Fargesin, closely related to this compound, has shown anti-inflammatory effects. For instance, in THP-1 monocytes, it significantly attenuated the expression of major inflammatory mediators such as COX-2 and iNOS. It also inhibited the production of pro-inflammation cytokines and chemokines, affecting transcription factors like NF-ĸB and AP-1 in a PKC-dependent manner (Pham et al., 2017).

Applications in Dermatology

In dermatology, Fargesin exhibited anti-melanogenic properties by inhibiting the PKA/CREB and P38/MAPK signaling pathways in murine malignant and immortalized melanocytes. This finding suggests its potential use in preventing hyperpigmentation disorders (Fu et al., 2019).

Cardiovascular Benefits

Fargesin demonstrated antihypertensive effects in vitro and in vivo by attenuating oxidative stress and promoting nitric oxide release. This effect was observed in rat aortic rings and hypertensive rats, indicating its potential in managing hypertension (Sha et al., 2016).

Impact on Metabolic Disorders

It also improved lipid and glucose metabolism in adipocytes and high-fat diet-induced obese mice, suggesting its utility in addressing dyslipidemia and hyperglycemia. This effect was linked to the activation of pathways like Akt and AMPK (Lee et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of Fargesone A is the Farnesoid X receptor (FXR) . FXR is a member of the nuclear receptor superfamily and plays a crucial role in maintaining or reversing metabolic homeostasis during the development of liver diseases .

Mode of Action

this compound interacts directly with FXR . It alleviates hepatocyte disorders in an FXR-dependent manner in human liver WRL68 cells . The agonistic activity of this compound is through this direct interaction with FXR .

Biochemical Pathways

It is known that the compound’s interaction with fxr plays a significant role in its anti-inflammatory activity

Pharmacokinetics

The pharmacokinetics parameters of this compound in mice have been studied . The half-life (t 1/2) of this compound is 0.68±0.1 hours when administered intravenously (5 mg/kg) and 0.33±0.04 hours when administered orally (10 mg/kg). The maximum concentration (C max) in the blood is 941±57 ng/mL for intravenous administration and 104±16 ng/mL for oral administration . These parameters suggest that this compound has acceptable pharmacokinetic profiles in general .

Result of Action

this compound has been shown to alleviate hepatocyte lipid accumulation and cell death in an FXR-dependent manner . In vivo studies have shown that this compound significantly ameliorates pathological features in a bile duct ligation (BDL)-induced chronic liver fibrosis mouse model .

Action Environment

It is known that the compound’s efficacy can be influenced by the physiological environment, such as the health status of the liver

Direcciones Futuras

The development of novel small-molecule agonists for drug discovery targeting FXR is significant . The limited supply of Fargesone A from natural product isolation has impeded its biological exploration and potential drug development . Therefore, future research could focus on developing a biomimetic and scalable total synthesis of this compound .

Análisis Bioquímico

Biochemical Properties

Fargesone A plays a crucial role in biochemical reactions by acting as an agonist for the Farnesoid X receptor. This receptor is highly expressed in the liver and intestines and is involved in maintaining metabolic homeostasis. This compound interacts with the Farnesoid X receptor by binding to it, which leads to the recruitment and release of coregulators. This interaction enhances the receptor’s ability to regulate gene expression related to bile acid metabolism, lipid metabolism, and glucose homeostasis .

Cellular Effects

This compound influences various cellular processes, particularly in liver cells. It has been shown to alleviate hepatocyte lipid accumulation and reduce cell death in an Farnesoid X receptor-dependent manner. By activating the Farnesoid X receptor, this compound modulates cell signaling pathways that control lipid and glucose metabolism, leading to improved metabolic function. Additionally, this compound impacts gene expression by upregulating genes involved in bile acid synthesis and transport .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Farnesoid X receptor, which triggers a conformational change in the receptor. This change allows the receptor to interact with coregulators, leading to the activation or repression of target genes. This compound’s activation of the Farnesoid X receptor results in the inhibition of bile acid synthesis and the promotion of bile acid excretion, thereby reducing hepatic lipid accumulation and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and sustained activity in vitro, maintaining its ability to activate the Farnesoid X receptor over extended periods. In vivo studies have demonstrated that this compound can induce the expression of Farnesoid X receptor target genes and ameliorate liver inflammation and fibrosis in animal models over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively activates the Farnesoid X receptor and improves metabolic function without causing adverse effects. At higher doses, some toxic effects have been observed, including liver toxicity and gastrointestinal disturbances. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to bile acid and lipid metabolism. By activating the Farnesoid X receptor, this compound influences the expression of enzymes and transporters involved in these pathways. This activation leads to increased bile acid excretion and reduced lipid accumulation in the liver, contributing to improved metabolic health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target tissues, such as the liver and intestines, where the Farnesoid X receptor is highly expressed. The distribution of this compound within these tissues ensures its effective activation of the Farnesoid X receptor and subsequent metabolic effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it interacts with the Farnesoid X receptor. This interaction is facilitated by targeting signals and post-translational modifications that direct this compound to the nuclear compartment. Once in the nucleus, this compound binds to the Farnesoid X receptor, leading to the activation of target genes involved in metabolic regulation .

Propiedades

IUPAC Name

(2S,3R,3aR,7S,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COELSLLVNMRXHB-KYIFXELVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2C1(C(=CC(=O)C2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O[C@@H]2[C@]1(C(=CC(=O)[C@H]2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331969
Record name Fargesone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116424-69-2
Record name Fargesone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fargesone A
Reactant of Route 2
Fargesone A
Reactant of Route 3
Reactant of Route 3
Fargesone A
Reactant of Route 4
Reactant of Route 4
Fargesone A
Reactant of Route 5
Reactant of Route 5
Fargesone A
Reactant of Route 6
Fargesone A
Customer
Q & A

Q1: What is the mechanism of action of Fargesone A?

A1: this compound acts as a potent and selective agonist of the Farnesoid X receptor (FXR) []. FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism []. Upon activation by agonists like this compound, FXR translocates to the nucleus and regulates the expression of genes involved in these metabolic processes [].

Q2: What is the structural characterization of this compound?

A2: this compound is a neolignan, first isolated from the flower buds of Magnolia fargesii []. While the provided abstracts don't explicitly state the molecular formula or weight, they do mention that its structure was determined []. For detailed spectroscopic data and structural information, please refer to the original research article describing its isolation and characterization.

Q3: What are the in vivo effects of this compound?

A3: this compound has demonstrated promising effects in preclinical models of liver disease. In a study utilizing a bile duct ligation (BDL)-induced liver disorder mouse model, this compound treatment was shown to ameliorate pathological features []. Further research indicated that this compound could alleviate hepatocyte lipid accumulation and cell death in an FXR-dependent manner [].

Q4: Are there any known structure-activity relationship (SAR) studies for this compound or related compounds?

A4: While the provided abstracts don't directly discuss SAR studies for this compound, one study examined the inhibitory effects of this compound and related neolignans on nitric oxide (NO) production []. This suggests that structural variations within this class of compounds can impact biological activity. Further research exploring the SAR of this compound would be valuable to optimize its pharmacological properties.

Q5: What are the limitations of the current research on this compound?

A5: While promising, research on this compound is still in its early stages. The provided abstracts highlight the need for a scalable synthesis method to facilitate further biological exploration and potential drug development []. Additional studies are necessary to fully elucidate its pharmacokinetic properties, long-term safety profile, and efficacy in humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.